molecular formula C19H14Cl2FN3O B1574310 Cipatinib

Cipatinib

カタログ番号 B1574310
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.

科学的研究の応用

  • Dual Tyrosine Kinase Inhibitor Properties : Cipatinib has been identified as a novel tyrosine kinase inhibitor targeting both EGFR and HER2/neu. This property makes it a significant focus in cancer research, particularly in the context of HER2-positive breast cancer. A phase I trial conducted to assess the safety, dose-limiting toxicities (DLTs), and maximum-tolerated dose of this compound in such patients highlights its potential in oncology (Wang et al., 2018).

  • Use in Hepatocellular Carcinoma : While the primary focus of this compound research is on breast cancer, there's an indirect relevance in the broader field of oncology, including hepatocellular carcinoma. Studies involving other kinase inhibitors, such as lenvatinib and sorafenib, provide a framework for understanding how similar agents like this compound might be applicable in different cancer contexts (Kudo et al., 2018).

  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, is crucial for its application in clinical settings. Such studies are fundamental in determining the appropriate dosing regimen and predicting potential interactions with other medications (Johnson et al., 2010).

  • Impact on Liver Disease : Though not directly linked to this compound, research on hepatic encephalopathy and related liver conditions can provide insights into how drugs like this compound, which may have hepatic metabolism, can affect patients with liver impairment. This is particularly relevant for understanding the safety profile of this compound in patients with existing liver conditions (Gluud et al., 2016).

  • Comparative Studies with Other Agents : Research involving comparisons of this compound with other similar agents can provide insights into its efficacy and safety profile relative to existing treatments. Such comparative studies are essential for positioning this compound within the current therapeutic landscape.

特性

分子式

C19H14Cl2FN3O

外観

Solid powder

同義語

Cipatinib.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。